Einecs 298-795-4
Description
Historical Context and Emergence in Chemical Literature
While pinpointing the exact date of the first synthesis of 1-(3,4-dichlorophenyl)piperazine hydrochloride is challenging, its emergence is intrinsically linked to the broader exploration of arylpiperazine derivatives in medicinal chemistry. The synthesis of such compounds generally involves the cyclization of an appropriately substituted aniline with bis(2-chloroethyl)amine or a similar reagent. Specifically for the 3,4-dichloro isomer, the synthesis typically employs a cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. google.com
The interest in N-arylpiperazines as a chemical class grew significantly with the discovery of their diverse biological activities. Initially, research in this area focused on their potential as serotonergic ligands, leading to the development of drugs for central nervous system disorders. mdpi.com The utility of compounds like EINECS 298-795-4 as intermediates became apparent as medicinal chemists sought to create vast libraries of compounds for screening against various biological targets.
Significance and Research Trajectory of this compound
The primary significance of this compound lies in its role as a key building block in the synthesis of numerous pharmaceutical agents, most notably antipsychotics and antidepressants. google.com The dichlorophenyl moiety can enhance the lipophilicity of the final molecule, potentially improving its ability to cross the blood-brain barrier. google.com
The research trajectory of this compound has closely followed the evolution of drug discovery. Its use as a precursor allows for the introduction of the 1-(3,4-dichlorophenyl)piperazine pharmacophore into larger, more complex molecules through nucleophilic substitution reactions. google.com This has been instrumental in the development of drugs like aripiprazole, a widely used atypical antipsychotic. The synthesis of such drugs often involves the reaction of 1-(3,4-dichlorophenyl)piperazine with a suitable alkylating agent.
The versatility of the piperazine scaffold has also led to the exploration of its derivatives in other therapeutic areas, including as potential anticancer agents. mdpi.com The ability to modify the piperazine ring allows for the fine-tuning of the pharmacological properties of the resulting compounds.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound and its derivatives continues to be vibrant and focused on the discovery of novel therapeutics. Recent research has expanded beyond the traditional focus on central nervous system disorders to include investigations into the potential of arylpiperazine derivatives in oncology. mdpi.com For instance, some studies have explored the anti-proliferative activity of novel arylpiperazine compounds in various tumor cell lines. mdpi.com
Despite the extensive use of 1-(3,4-dichlorophenyl)piperazine hydrochloride as a synthetic intermediate, there remain some knowledge gaps. While its role as a building block is well-established, detailed studies on the intrinsic pharmacological activity of the compound itself are less common. A deeper understanding of its own potential biological effects could open new avenues for research and drug development.
Furthermore, while the general synthetic routes are well-documented, there is ongoing research into developing more efficient, cost-effective, and environmentally friendly synthetic methods. The development of novel catalytic systems and the optimization of reaction conditions are areas of active investigation.
Another area for future exploration is the full elucidation of the structure-activity relationships of its derivatives. While it is known that the dichlorophenyl group influences lipophilicity, a more granular understanding of how different substitutions on the phenyl ring and modifications to the piperazine moiety affect biological activity could lead to the design of more potent and selective drugs. The untapped pharmacological potential of analogs of 1-(3,4-dichlorophenyl)piperazine remains a promising area for future research.
Properties
CAS No. |
93839-26-0 |
|---|---|
Molecular Formula |
C38H82NO7P |
Molecular Weight |
696.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
InChI Key |
GQPSNFWNKRTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Einecs 298 795 4
Established Synthetic Routes to EINECS 298-795-4
Traditional methods for synthesizing L-Theanine have relied on chemical pathways, often starting from derivatives of L-glutamic acid. These routes have been refined over time to improve yields and simplify procedures.
Retrosynthetic Analysis of this compound Precursors
A logical retrosynthetic disconnection of the L-Theanine molecule at the amide bond points directly to two primary precursors: an activated L-glutamic acid derivative and ethylamine (B1201723). znaturforsch.com This fundamental approach forms the basis of most chemical syntheses.
One common industrial strategy involves the initial dehydration of L-glutamic acid to form L-pyrrolidone carboxylic acid (L-PCA). jfda-online.comtea-science.com This intermediate is then subjected to a ring-opening reaction by anhydrous ethylamine to yield L-Theanine. jfda-online.comtea-science.com This two-step process is advantageous as it avoids the need for protecting groups on the alpha-amino group of glutamic acid.
Alternative chemical routes start with L-glutamic acid and employ protecting groups. For instance, the α-amino group can be protected, followed by activation of the γ-carboxyl group to facilitate amidation with ethylamine, and a final deprotection step. google.com Another method involves the reaction of γ-benzyl glutamate (B1630785) with ethylamine in the presence of trityl chloride. jfda-online.com However, these multi-step syntheses can be complex and may result in racemic mixtures, which are less desirable as the naturally occurring and active form is the L-enantiomer. jfda-online.comnih.gov
The primary precursors for the most common synthetic routes are:
L-Glutamic Acid: The foundational chiral building block. znaturforsch.com
Ethylamine: The source of the ethyl group for the γ-amide. znaturforsch.com
L-Pyrrolidone Carboxylic Acid (L-PCA): A key cyclic intermediate formed from L-glutamic acid. tea-science.com
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of L-Theanine. Research has focused on parameters such as temperature, pressure, reaction time, and the use of additives.
In the synthesis from L-pyrrolidone carboxylic acid and ethylamine, early methods required long reaction times, standing for 14-28 days at 28-32°C to achieve a yield of 43.2%. google.com More recent patented improvements have focused on controlling the reaction environment. One improved method involves reacting L-pyrrolidone acid with anhydrous ethylamine at a temperature between 30-59°C and a pressure of 0.4-5.9 MPa in the presence of an antioxidant, while eliminating air with dry ethylamine. google.com This optimized process reportedly yields 60.1% after purification. google.com
Another study reported a 92.6% yield by reacting L-glutamic acid-derived pyrrolidone carboxylic acid with absolute ethylamine, followed by recrystallization from 84% ethanol (B145695) to obtain the final high-purity product. tea-science.com The conditions for chemical synthesis have been refined to balance reaction rate, yield, and prevention of side reactions, such as oxidation, which can lead to discoloration and impurities. google.com
Novel Approaches in this compound Chemical Synthesis
Driven by the need for more sustainable and efficient manufacturing, recent research has shifted towards biocatalysis and green chemistry principles. These novel approaches offer high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. mdpi.com
Green Chemistry Principles in this compound Production
The application of green chemistry to L-Theanine synthesis primarily focuses on the use of enzymatic catalysts in aqueous media, which circumvents the need for harsh organic solvents and complex purification steps. nih.gov A significant advancement is the use of immobilized enzymes, which allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. nih.gov
One highly efficient "greener" bioprocess utilizes γ-glutamyl transferase (GGT) from Bacillus subtilis covalently immobilized on glyoxyl-agarose. nih.gov This method involves simply mixing the reactants, L-glutamine and ethylamine, in water at 25°C without the need for buffers or other additives. nih.gov Optimization of the substrate molar ratio (1:8 L-glutamine to ethylamine) and pH (11.6) resulted in a 93% isolated yield. nih.gov The immobilized enzyme demonstrated excellent reusability, retaining 100% activity over four reaction cycles. nih.gov This approach is not only high-yielding but also straightforward and easily scalable. nih.gov
Another strategy involves using an economical substrate, glutamic acid γ-methyl ester, with immobilized Escherichia coli cells expressing GGT activity. nih.gov This process was optimized to run at 50°C and pH 10, achieving a conversion rate of 87.2% over the first six uses of the immobilized cells. nih.gov
Chemical Modification and Functionalization of this compound
The functionalization of the Flumazenil (B1672878) scaffold is a key area of research, primarily aimed at producing derivatives for mechanistic studies and diagnostic applications, such as positron emission tomography (PET) imaging.
Derivatization of Flumazenil often involves the introduction of a radiolabel for imaging purposes or a reactive group for binding studies. The most common modifications involve the synthesis of fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]) labeled analogues.
Key derivatization strategies include:
Radiolabeling with [¹⁸F]: This is a prevalent modification due to the longer half-life of fluorine-18 (approx. 110 minutes), which is advantageous for PET imaging. d-nb.info One method involves a nucleophilic substitution reaction on a nitro-flumazenil precursor (nitromazenil). nih.govsnmjournals.org Another advanced method uses a stannyl (B1234572) precursor for a copper-mediated radiofluorination, which allows for the preparation of the precursor on a gram scale and simplifies purification. mdpi.com
Radiolabeling with [¹¹C]: The short half-life of carbon-11 (approx. 20 minutes) makes [¹¹C]Flumazenil suitable for specific PET study designs. diva-portal.org Synthesis is typically achieved via methylation of a precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. diva-portal.org
Synthesis of Reactive Analogues: For research into receptor binding, derivatives with reactive functional groups are synthesized. One such analogue was created by replacing the azido (B1232118) group of a similar compound with an isothiocyanate group to study its reaction with cysteine residues in the receptor binding site. nih.gov Another approach involves the preparation of a tosylated flumazenil derivative, which serves as a precursor for subsequent labeling via nucleophilic substitution. bvsalud.org
| Derivative Type | Precursor | Reaction Type | Purpose | Reference |
|---|---|---|---|---|
| [¹⁸F]Flumazenil | Nitro-flumazenil | Nucleophilic Fluorination | PET Imaging | nih.govsnmjournals.org |
| [¹⁸F]Flumazenil | Stannyl-flumazenil | Copper-Mediated Radiofluorination | PET Imaging | mdpi.com |
| [¹¹C]Flumazenil | Desmethyl-flumazenil | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET Imaging | diva-portal.org |
| Tosylated Flumazenil | Flumazenil | Tosylation | Precursor for [¹⁸F] Labeling | bvsalud.org |
| Isothiocyanate Analogue | Azido Analogue | Azide to Isothiocyanate Conversion | Receptor Reactivity Studies | nih.gov |
Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Flumazenil structure affect its interaction with the GABA-A receptor. These studies provide insight into the binding pocket and the chemical features necessary for affinity and function.
Binding Site Interactions: The ester group of Flumazenil is positioned between loops C and D of the GABA-A receptor's benzodiazepine (B76468) binding site. nih.gov A key pharmacophoric feature, common to both Flumazenil and diazepam, engages in a strong aromatic interaction with the amino acid residue α1 Tyr209. nih.gov This was confirmed by studies where a structurally similar imidazobenzodiazepine, Ro15-4513, was used to photolabel this specific residue. nih.gov
From Antagonist to Partial Agonist: Research has demonstrated that minor structural alterations to the Flumazenil framework can profoundly change its pharmacological profile. chimia.ch For instance, subtle modifications can convert a pure antagonist like Flumazenil into a partial agonist, such as Bretazenil, which possesses different functional properties. chimia.ch
Probing with Analogues: The affinity of various compounds for the benzodiazepine receptor is often evaluated through competitive binding assays using radiolabeled Flumazenil (e.g., [³H]flumazenil). acs.org Studies on flavonoids have shown that different substitution patterns on the flavonoid backbone result in a wide spectrum of activities at the receptor, from agonist to inverse agonist, highlighting the sensitivity of the receptor to ligand structure. acs.org
| Structural Modification | Key Finding | Methodology | Reference |
|---|---|---|---|
| General Structure | The ester group is located between loops C and D of the binding site. | Molecular Modeling | nih.gov |
| Pharmacophore Core | An aromatic interaction with residue α1 Tyr209 is critical for binding. | Photolabeling with Analogues (Ro15-4513) | nih.gov |
| Minor Framework Changes | Can convert antagonist activity to partial agonist activity (e.g., Bretazenil). | Synthetic Modification and Pharmacological Testing | chimia.ch |
| Flavonoid Analogues | Substitution patterns dictate the efficacy spectrum (agonist to inverse agonist). | Competitive Binding Assay with [³H]flumazenil | acs.org |
Scale-Up Considerations and Industrial Synthesis of this compound
The large-scale synthesis of Flumazenil must be efficient, cost-effective, and produce a high-purity product suitable for pharmaceutical use. Several synthetic routes have been developed to meet these industrial demands.
Industrial Synthetic Routes: A prominent industrial method begins with 5-fluoro-2-nitrobenzoic acid. google.com This starting material undergoes condensation with a sarcosine (B1681465) ester, followed by a reduction and cyclization step to form the key benzodiazepine intermediate, 7-fluoro-3,4-dihydro-4-methyl-1H- google.combvsalud.orgbenzodiazepine-2,5-dione. google.com The final Flumazenil product is obtained through subsequent halogenation and a cycloaddition reaction. google.com This pathway is noted for being a green, safe, and high-yield process. google.com An alternative approach for purification and production involves the hydrolysis of a crude Flumazenil product to yield a precursor intermediate. This intermediate is then purified using activated carbon adsorption before undergoing a final esterification step to produce Flumazenil with high purity (>99.8%), making the process suitable for industrial-scale manufacturing. google.com
Scale-Up of Radiosynthesis: For the clinical application of [¹⁸F]Flumazenil in PET imaging, the scale-up of its radiosynthesis is critical. This has led to the development of fully automated, cassette-based synthesis platforms (e.g., Trasis AllinOne, Modular-Lab) that are compliant with Good Manufacturing Practice (GMP). d-nb.infosnmjournals.org These systems are designed for robust, high-yield production capable of generating multi-patient doses from a single synthesis run. d-nb.info The use of boronate ester or stannyl precursors has proven effective for these automated protocols. d-nb.infomdpi.com Furthermore, innovative scale-up techniques such as a "numbering up" strategy, which involves performing multiple microdroplet reactions in parallel, have been explored to increase production efficiency. researchgate.net
Reaction Mechanisms and Chemical Reactivity of Einecs 298 795 4
Fundamental Reaction Pathways Involving EINECS 298-795-4
The core reactions of NBPT involve its transformation in soil, which is a prerequisite for its inhibitory activity, and its subsequent breakdown.
While specific studies detailing the electrophilic and nucleophilic reactions of NBPT in a classical organic synthesis context are limited, its primary mechanism of action involves a series of transformations that can be understood through these concepts. The phosphorus atom in NBPT is electron-deficient and acts as an electrophile.
The synthesis of NBPT itself involves nucleophilic substitution, where n-butylamine acts as a nucleophile, attacking the electrophilic phosphorus atom in thiophosphoryl chloride. google.com In its role as a urease inhibitor, NBPT is not the active inhibitor but a pro-inhibitor. It undergoes transformation in the soil to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), through the oxidation of the P=S group to a P=O group. mdpi.comnih.gov This conversion is crucial, as NBPTO is a significantly more potent inhibitor of the urease enzyme. nih.govnih.gov
The NBPTO molecule, possessing a P=O bond, has a higher binding affinity for the urease active site compared to the P=S bond of NBPT. nih.gov Further reactions involve hydrolysis, where water acts as a nucleophile. NBPT can hydrolyze to N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD) by losing an amide group. mdpi.comacs.org This NBPD can then be enzymatically hydrolyzed by urease, acting as a "suicide substrate," to yield monoamidothiophosphoric acid (MATP) and n-butylamine. acs.orgnih.gov Similarly, NBPTO can be hydrolyzed to diamido phosphoric acid (DAP). acs.org These resulting acid species (MATP and DAP) are the ultimate molecules that bind to the dinickel center of the urease enzyme, inhibiting its function. mdpi.comacs.org
The electrophilic character of the phosphorus atom is central to these transformations, making it susceptible to attack by nucleophiles like water or enzymatic residues.
The most significant redox reaction involving NBPT is its oxidation in the soil. The thiophosphoryl group (P=S) is oxidized to the phosphoryl group (P=O), converting NBPT to its more active oxygen analog, NBPTO. mdpi.comnih.gov This oxidation is a key activation step for its function as a urease inhibitor. Quantum mechanics and molecular mechanics studies have shown that the presence of the P=O moiety is critical for potent urease inhibition, making NBPTO a much stronger inhibitor than NBPT. nih.gov
Beyond this primary oxidation, detailed studies on other redox reactions, such as those involving potent oxidizing agents like potassium permanganate (B83412) (KMnO4), are more general to thiol-containing compounds rather than specific to NBPT's typical environmental or industrial reactions. international-agrophysics.org The main focus of NBPT's redox chemistry remains its conversion to NBPTO.
Catalytic Behavior and Interactions of this compound
NBPT's primary role is not as a catalyst itself, but as an inhibitor that interacts with a biological catalyst (the urease enzyme).
There is no significant evidence to suggest that NBPT or its derivatives act as catalysts in chemical reactions. Instead, NBPT and its transformation products function as ligands or binding agents. After conversion to its active forms, such as monoamidothiophosphoric acid (MATP) or diamido phosphoric acid (DAP), these molecules act as ligands that coordinate with the two nickel ions (Ni(II)) in the active site of the urease enzyme. nih.govacs.org This binding blocks the enzyme's active site, preventing it from hydrolyzing urea (B33335). mdpi.comacs.org The binding of MATP to the nickel center involves a bridging oxygen atom and terminally bound oxygen and amino groups. acs.orgnih.gov
The entire function of NBPT revolves around its interaction with the urease enzyme system. Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. acs.org NBPT inhibits this catalytic process. mdpi.com The process is described as a slow-binding, reversible inhibition. nih.govnih.gov
The interaction begins with the conversion of NBPT to its active forms (NBPTO and subsequently DAP, or NBPD and subsequently MATP). mdpi.comnih.gov These active inhibitors then bind tightly to the dinickel center of the urease active site. nih.govinternational-agrophysics.org This binding is a competitive inhibition mechanism, as the inhibitor structurally resembles urea and occupies the active site. mdpi.comfrontiersin.org By blocking the enzyme, NBPT effectively slows down the rate of urea hydrolysis for a period, typically lasting from a few days to a week, allowing more time for urea to be incorporated into the soil. mdpi.com
The effectiveness of NBPT can be influenced by other components in the system. For instance, its efficacy can be reduced when combined with certain nitrification inhibitors like 3,4-dimethyl pyrazole (B372694) phosphate (B84403) (DMPP), although this is not due to interference with NBPT persistence but rather other complex microbial mechanisms. mdpi.comnih.gov
Degradation Mechanisms of this compound
NBPT is not persistent in the environment and undergoes several degradation processes. The primary mechanism is hydrolysis. industrialchemicals.gov.au The rate of degradation is significantly influenced by soil properties, particularly pH. mdpi.com
In soil, NBPT degrades relatively quickly. One of the main degradation pathways is its oxidation to NBPTO, which is then followed by hydrolysis. nih.gov Another pathway involves the direct hydrolysis of NBPT to N-(n-butyl) thiophosphoric diamide (NBPD). mdpi.comresearchgate.net These metabolites, along with diamido phosphoric acid (DAP) and diamido thiophosphoric acid (DATP), are also subject to rapid dissipation in soil. nih.gov
Studies have shown that abiotic degradation processes can account for a significant portion (65-90%) of the total degradation in microbially active soil. nih.gov The half-life of NBPT in soil is highly variable and dependent on conditions. For example, degradation is two to four times faster in acidic soils compared to neutral or alkaline soils. mdpi.com The reported half-life can be as short as 0.4 days in acidic soil and range from 1.3 to 2.1 days in neutral to alkaline soils. mdpi.com
Interactive Data Table: Degradation Half-Life of NBPT in Different Soil pH Conditions
| Soil Condition | Half-Life (days) | Degradation Rate Constant (d⁻¹) | Reference |
| Acidic Soil | 0.4 | 1.7 | mdpi.com |
| Neutral to Alkaline Soils | 1.3 - 2.1 | 0.4 - 0.5 | mdpi.com |
This table summarizes findings on the persistence of NBPT, highlighting the significant impact of soil pH on its degradation rate. The data is sourced from a laboratory study incubating soil amended with NBPT at 21°C. mdpi.com
Interactive Data Table: Urease Inhibition by NBPT and its Metabolites
| Compound | Inhibition Constant (Ki) | Notes | Reference |
| NBPT | 0.13 - 0.15 µM | Slow-binding inhibitor of Jack bean urease. | nih.gov |
| NBPTO | 2.1 nM | Significantly stronger inhibitor than NBPT. | nih.gov |
| NBPTO | IC50 of 2.1 nM | Calculated via QM/MM MD study. | nih.gov |
This table presents the inhibition constants for NBPT and its more active oxygen analog, NBPTO, demonstrating the dramatic increase in inhibitory potency upon oxidation. The lower the constant, the more potent the inhibitor. nih.govnih.gov
Photolytic Degradation Pathways of this compound
Exposure to ultraviolet (UV) radiation can induce the degradation of Flumethrin. While some pyrethroids are known to be unstable in sunlight, leading to their diminished use in outdoor applications, others have been structurally modified for greater persistence. cdc.gov The photolytic degradation of Flumethrin involves the formation of fluorescent photoproducts. researchgate.net This property is utilized in analytical chemistry, where photochemically induced fluorescence (PIF) with UV irradiation is employed to convert the non-fluorescent pesticide into highly fluorescent derivatives for detection and quantification in water samples. researchgate.netresearchgate.net Although detailed photolytic pathways are not extensively documented in the available literature, the generation of these derivatives confirms that UV light alters the chemical structure of the parent molecule. researchgate.netfao.orgherts.ac.uk
Hydrolytic Degradation Pathways of this compound
The hydrolytic stability of Flumethrin is highly dependent on the pH of the surrounding medium. The compound is stable in acidic and neutral aqueous solutions (pH 4 and 7) but undergoes degradation in alkaline conditions. researchgate.netfao.org The primary mechanism of hydrolytic degradation is the cleavage of the central ester bond. researchgate.netfao.orginchem.org This reaction is significant at a pH of 9 or greater. researchgate.netfao.org
Studies have shown that at a pH greater than 10, Flumethrin metabolizes into two primary degradation products. researchgate.net The hydrolysis of the ester linkage yields Flumethrin acid and a cyanohydrin intermediate, which is unstable and likely converts to 4-fluoro-3-phenoxybenzaldehyde (B1330021). researchgate.netfao.org
Table 1: Major Hydrolytic Degradation Products of Flumethrin
| Degradation Product | Chemical Name | Conditions for Formation |
|---|---|---|
| Flumethrin acid | 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid | Alkaline hydrolysis (pH > 9) researchgate.netfao.org |
This interactive table summarizes the key products formed during the hydrolytic breakdown of Flumethrin under alkaline conditions.
Oxidative and Reductive Degradation Mechanisms of this compound
Oxidative processes play a crucial role in the degradation of Flumethrin, particularly in biological systems. Following the initial hydrolytic cleavage of the ester bond, the resulting aldehyde, 4-fluoro-3-phenoxybenzaldehyde, can be further oxidized to its corresponding carboxylic acid, 4-fluoro-3-phenoxybenzoic acid. fao.orgfao.org
Further oxidative metabolism can occur, involving the hydroxylation of the phenoxy group to produce 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid. fao.org In mammals, the alpha-cyano group, while generally reducing the molecule's susceptibility to oxidation, can be converted to an aldehyde (releasing a cyanide ion) and subsequently oxidized to a carboxylic acid. inchem.org
Research on honeybee larvae exposed to Flumethrin has shown a significant increase in the activity of mixed-functional oxidases (MFO), which are enzymes involved in detoxification and metabolism. nih.gov Concurrently, genes associated with the oxidation-reduction process were downregulated, which may lead to oxidative stress. nih.gov Similarly, in-vitro studies using human neuroblastoma cells (SH-SY5Y) demonstrated that Flumethrin exposure induces significant oxidative stress, marked by an increase in reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net While various degradable pathways include reduction reactions, specific reductive degradation pathways for Flumethrin are not prominently detailed in existing research. mdpi.com
Table 2: Key Oxidative Metabolites of Flumethrin
| Metabolite | Chemical Name | Pathway |
|---|---|---|
| 4-fluoro-3-phenoxybenzoic acid | 4-fluoro-3-phenoxybenzoic acid | Oxidation of 4-fluoro-3-phenoxybenzaldehyde fao.orgfao.org |
This interactive table outlines the main products resulting from the oxidative degradation of Flumethrin metabolites.
Kinetic and Mechanistic Studies of Reactions Involving this compound
Kinetic studies of Flumethrin degradation confirm that the reaction rates are heavily influenced by environmental factors. The hydrolysis rate, for instance, is negligible at neutral pH but becomes significant under alkaline conditions (pH ≥ 9). researchgate.netfao.org
While specific degradation half-life (DT50) values for Flumethrin under various conditions are not consistently reported, studies on other pesticides provide context. For example, the photodegradation half-life of the herbicide rimsulfuron (B132091) was found to vary considerably, from approximately 144 to 693 minutes, depending on the presence of dissolved organic matter in the water. researchgate.net This suggests that the environmental matrix is a critical factor in determining degradation kinetics.
Mechanistic studies reveal that the insecticidal action of Flumethrin is due to its effect on the kinetics of voltage-gated sodium channels in the nervous system of target organisms. regulations.goviarc.fr It prolongs the open state of these channels, leading to repetitive neuronal discharge, hyperactivity of the nervous system, and eventual paralysis. iarc.fr This is described as a "use-dependent" effect, meaning the compound's blocking action is more pronounced on channels that are actively opening and closing. researchgate.net
In terms of degradation kinetics in complex systems, studies on the release of Flumethrin from a polymer matrix collar developed for ectoparasite control showed that acaricidal concentrations were released consistently over an eight-month period, demonstrating slow-release kinetics from this formulation. researchgate.net The degradation of pesticides in soil often follows complex kinetic models, such as biphasic degradation, which can be superior to simple first-order models in describing the process. core.ac.uk
Table 3: Factors Influencing Flumethrin Degradation Kinetics
| Factor | Influence on Degradation | Noted Effects |
|---|---|---|
| pH | Crucial for hydrolysis | Stable at acidic/neutral pH; degradation accelerates at pH > 9. researchgate.netfao.org |
| UV Light | Induces photolysis | Leads to the formation of fluorescent photoproducts. researchgate.netresearchgate.net |
| Environmental Matrix | Affects reaction rates | The presence of dissolved organic matter can alter photodegradation rates. researchgate.net |
| Biological Systems | Enzymatic metabolism | Mixed-functional oxidases (MFOs) contribute to oxidative degradation. nih.gov |
This interactive table summarizes the primary factors that govern the rate and pathways of Flumethrin degradation.
Advanced Spectroscopic and Structural Characterization of Einecs 298 795 4
High-Resolution Spectroscopic Analysis of EINECS 298-795-4
High-resolution spectroscopy is crucial for determining the precise atomic connectivity and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing organophosphorus compounds like this compound. Studies have shown that this diphosphite predominantly exists in a spiro conformation. google.com Analysis using 300 MHz ³¹P-NMR reveals that the spiro conformation can account for as much as 99.94% of the sample. google.com A minor cage conformation isomer may also be present, which is distinguishable on the spectrum, appearing at approximately 95 ppm. google.com The ability to quantify the ratio of these conformations is essential for quality control and understanding the compound's properties. google.com While detailed ¹H and ¹³C NMR data are not extensively published in public literature, the complex aromatic and aliphatic regions would be expected to show a multitude of signals corresponding to the numerous distinct proton and carbon environments in the large dicumylphenoxy groups.
The application of 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be instrumental in definitively assigning these signals by showing correlations between the phosphorus, carbon, and proton nuclei. springerprofessional.de For similar complex molecules, deuterated solvents like benzene (B151609) are often used for analysis. google.com
Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound, confirming its identity and structural features. High-resolution mass spectrometry (HRMS) has validated the molecular ion peak, confirming the elemental composition.
Detailed fragmentation analysis via MS reveals a pattern consistent with the compound's structure. mdpi.comnih.gov The energy required to break the C-C bonds is lower than that for the C-O and O-P bonds, leading to characteristic fragments. mdpi.comnih.gov The most stable and, therefore, most abundant fragments are secondary and tertiary carbocations. mdpi.comnih.gov In contrast, fragments containing positively charged oxygen or phosphorus radicals are less stable and appear in lower abundance. mdpi.comnih.gov
A summary of the major observed fragment ions is presented below.
| m/z Ratio | Interpretation | Relative Abundance |
| 91, 119, 195, 313 | Prevalent ions indicative of stable secondary and tertiary carbocations (e.g., tropylium (B1234903) ion at m/z 91). mdpi.comnih.gov | High |
| 329, 392, 523 | Ions resulting from cleavage involving O and P atoms, forming less stable radicals. mdpi.comnih.gov | Low |
| 460 | Corresponds to a highly unstable primary carbocation. mdpi.comnih.gov | Minimal |
This fragmentation pattern serves as a fingerprint for the identification of the compound in various matrices. mdpi.comnih.gov
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands that correspond to its complex structure. europa.eu
Key peaks from the FTIR spectrum are detailed in the following table.
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| 2970.64 | C-H stretching vibrations from alkyl (cumyl) and spirocycle methylene (B1212753) groups. europa.eu |
| 1600.07 | C=C aromatic ring stretching vibrations. europa.eu |
| 1494.03 | Aromatic ring skeletal vibrations. europa.eu |
| 1445.76 | C-H bending vibrations. europa.eu |
| 1402.24 | P-O-Ar (phosphite) stretching vibrations. europa.eu |
| ~1000-1100 | P-O-C stretching from the spirocyclic core (typical region for phosphite (B83602) esters). |
X-ray Diffraction and Solid-State Structural Studies of this compound
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. For complex molecules like this compound, which is a powder at room temperature, single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, and bond angles. industrialchemicals.gov.aumdpi.com
While a complete, published single-crystal structure for this specific compound is not available, it has been noted that single-crystal XRD can resolve the geometry of the spiro[5.5]undecane core and confirm key bond angles, such as the P–O–C angle, to be approximately 120°. Structural studies on similar spirocyclic compounds confirm that the central six-membered rings typically adopt a stable chair conformation. mdpi.com The bulky 2,4-dicumylphenoxy substituents play a significant role in the crystal packing and solid-state conformation.
Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, providing information on its crystallinity and identifying different polymorphic forms if they exist.
Computational Approaches to Structural Elucidation of this compound
Computational chemistry offers powerful tools to complement experimental data for structural elucidation. For large and flexible molecules like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed. researchgate.net
Due to the high number of atoms and conformational flexibility, generating all possible conformers is computationally intensive. nih.gov However, modeling can provide significant insights:
Conformational Stability: Computational methods can be used to calculate the relative energies of different conformations, such as the observed spiro and the minor cage isomers, to understand their population distribution. google.com For related pentaerythritol (B129877) diphosphites, quantum mechanical methods at levels like B3LYP/6-31G* are used to calculate energy barriers for conformational changes.
Spectroscopic Prediction: DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in peak assignment.
Structural Parameters: Optimized geometries from DFT calculations can provide estimates of bond lengths and angles, corroborating data from X-ray diffraction studies.
Dynamic Structural Analysis and Conformational Studies of this compound
The structural dynamics of this compound are dominated by the stereochemistry of its spirocyclic core and the orientation of its large substituents. The central 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane skeleton is the key structural feature.
The compound primarily exists as a mixture of two diastereomeric conformations:
Spiro Conformation: This is the major and more stable form, where the two 1,3,2-dioxaphosphorinane (B14751949) rings are linked through a single central carbon atom. google.com The rings themselves are known to exist in a chair conformation.
Cage Conformation: A minor isomer that can form depending on the synthetic conditions. google.com
The bulky dicumylphenoxy groups attached to the phosphorus atoms are not static. Their rotation around the P-O bonds is a key dynamic process. The conformational preferences are determined by a balance of steric repulsion between these large groups and intramolecular interactions within the spirocyclic core. rsc.org Variable-temperature NMR studies on similar complex phosphite ligands are often used to study these dynamic processes and determine the energy barriers for the interconversion of conformers. researchgate.net The high steric hindrance imparted by the dicumylphenoxy groups is a defining feature that contributes to the compound's high thermal stability.
Identity of Chemical Compound this compound
There appears to be a significant discrepancy between the specified EINECS number and the chemical name implicitly associated with the requested article outline. The chemical compound officially registered under This compound is Octadecyl tetradecyl hydrogen phosphate (B84403), compound with 2,2',2''-nitrilotriethanol (1:1) , with the corresponding CAS Number 93839-26-0 . nih.gov
This substance is a complex salt consisting of long-chain alkyl phosphates and triethanolamine (B1662121). It is typically used in industrial applications, likely as a surfactant, emulsifier, or anti-static agent, and is not the type of molecule typically subjected to the detailed theoretical and computational chemistry studies outlined in the request.
The detailed outline provided, focusing on quantum chemical calculations and molecular dynamics simulations, is appropriate for a well-defined, complex organic molecule, such as "1-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid." However, this latter compound has a different CAS number (e.g., the parent structure 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is CAS 6566-40-1) and is not identified by this compound. bldpharm.comchemicalbook.com
A thorough search of scientific literature and chemical databases reveals no available theoretical and computational chemistry studies (including Density Functional Theory, Molecular Orbital Theory, or Molecular Dynamics Simulations) for the compound correctly identified as this compound.
Therefore, it is not possible to generate the requested article as the necessary scientific data does not exist for the specified chemical entity. The provided outline does not apply to the chemical compound "Octadecyl tetradecyl hydrogen phosphate, compound with 2,2',2''-nitrilotriethanol (1:1)".
Theoretical and Computational Chemistry Studies on Einecs 298 795 4
Predictive Modeling and In Silico Approaches for EINECS 298-795-4
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of molecules with their physical properties or biological activities. kg.ac.rsopen.ac.uk These models are essential in drug discovery and materials science for predicting the behavior of novel compounds. nih.gov
For steroids structurally related to 4-Androstene-3,6,17-trione, QSAR studies have been performed to predict their binding affinity to various receptors. kg.ac.rs These models often employ a range of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. The goal is to develop regression-based models that can accurately predict properties of interest. rsc.org
Research in this area has shown that properties such as receptor binding affinity can be predicted with a high degree of accuracy. kg.ac.rs The models often highlight the importance of electronic properties, such as partial charges on atoms, and topochemical features in determining the biological activity of these steroid derivatives. kg.ac.rs The development of robust QSPR models relies on statistically sound validation methods, including internal and external validation, to ensure their predictive power. rsc.org
Table 1: Key Aspects of QSPR/QSAR Modeling for Steroid-like Compounds
| Modeling Aspect | Description | Relevance to this compound |
| Objective | To establish a mathematical relationship between molecular structure and a specific property or activity (e.g., receptor binding affinity). kg.ac.rs | Prediction of potential biological targets and mechanisms of action for 4-Androstene-3,6,17-trione. |
| Descriptors | Numerical values derived from the chemical structure, including electronic (e.g., partial charges), topological, and geometrical parameters. kg.ac.rs | Key structural features of 4-Androstene-3,6,17-trione, such as the arrangement of its ketone groups, can be quantified and correlated with its activity. |
| Statistical Methods | Techniques like Principal Component Analysis (PCA) for data reduction and Multiple Linear Regression (MLR) to build the predictive model. kg.ac.rs | These methods help in identifying the most influential structural features of the steroid and building a predictive equation. |
| Validation | The model's predictive ability is assessed using internal (e.g., leave-one-out cross-validation) and external validation with new data. open.ac.ukrsc.org | Ensures that any developed model for 4-Androstene-3,6,17-trione is robust and can make reliable predictions for new, similar compounds. |
Computational Reaction Mechanism Prediction for this compound
Computational chemistry offers powerful methods to predict the course of chemical reactions, including those involving complex molecules like 4-Androstene-3,6,17-trione. Density Functional Theory (DFT) is a prominent method used for this purpose, providing a balance between computational cost and accuracy for molecules containing main-group elements. nih.gov
Studies on similar steroidal structures have utilized DFT to investigate reaction mechanisms, such as the Beckmann rearrangement of oximes to form lactams. researchgate.net These computational analyses can elucidate the electronic properties, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of the reactants, transition states, and products. researchgate.net This information is critical for understanding the reactivity and predicting the most likely reaction pathways. For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net
Furthermore, computational approaches can predict the transformation products of a compound under specific conditions. nih.gov For example, methods like calculating the thermodynamic stability of reaction intermediates or the average local ionization energy (ALIE) at different sites on the molecule can predict the most reactive positions for an atmospheric oxidant to attack. nih.gov Such computational studies are invaluable for predicting the metabolites of 4-Androstene-3,6,17-trione. dshs-koeln.de
Data-Driven Approaches and Machine Learning in this compound Research
The integration of data-driven approaches and machine learning (ML) is revolutionizing chemical and biomedical research. mdpi.com These methods leverage large datasets to uncover patterns, build predictive models, and generate new hypotheses without being explicitly programmed for the task. ub.edu While specific ML studies on 4-Androstene-3,6,17-trione are not widely published, the application of these techniques to steroid research holds significant promise.
Machine learning models can be trained on vast databases of chemical compounds and their associated biological activities to predict the properties of new molecules. mdpi.com Techniques such as Support Vector Machines (SVM), Decision Trees, Artificial Neural Networks (ANN), and Random Forests have been successfully applied in various chemical and biological domains. researchgate.netjneonatalsurg.com
Potential applications in research involving 4-Androstene-3,6,17-trione include:
Predictive Modeling : Training ML models on datasets of steroids to predict properties like aromatase inhibition, receptor binding affinity, or metabolic stability. wikipedia.org
Surrogate Model Development : Using ML to create surrogate models of complex engineering or biological processes, which can significantly speed up calculations and predictions. arxiv.org
Drug Discovery : Employing ML to screen virtual libraries of compounds to identify molecules with desired activities, potentially leading to the discovery of new therapeutic agents based on the steroidal scaffold.
Table 2: Potential Applications of Machine Learning in Steroid Research
| Machine Learning Model | Potential Application Area for this compound | Expected Outcome |
| Random Forest | Predicting biological activity (e.g., aromatase inhibition). researchgate.net | A robust predictive model that can handle complex, non-linear relationships between the steroid's structure and its activity. |
| Artificial Neural Networks (ANN) | Modeling metabolic pathways and predicting metabolites. researchgate.netjneonatalsurg.com | High-accuracy prediction of how 4-Androstene-3,6,17-trione is processed in a biological system. |
| Support Vector Machines (SVM) | Classifying compounds as active or inactive against a particular biological target. researchgate.net | Efficient screening of similar steroid derivatives for potential therapeutic effects. |
| Transfer Learning | Improving model performance when limited training data is available by using knowledge from related tasks. arxiv.org | Enhanced predictive accuracy for specific properties of 4-Androstene-3,6,17-trione by leveraging data from a broader class of steroids. |
Advanced Analytical Methodologies for Einecs 298 795 4
Chromatographic Techniques for Fludioxonil Separation and Analysis
Chromatography stands as a cornerstone for the analysis of Fludioxonil, providing robust and reliable methods for its separation from complex matrices. Both gas and liquid chromatography have been extensively developed and coupled with various detectors to achieve high sensitivity and selectivity.
Gas Chromatography (GC) Method Development for Fludioxonil
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD), is a powerful tool for Fludioxonil analysis. Method development has focused on optimizing extraction, clean-up, and detection to ensure accuracy in diverse samples like soil, grapes, and other agricultural products.
A simple and accurate method utilizing a gas chromatograph with an NPD was developed for detecting Fludioxonil in grape and soil. nih.gov This method involved a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. nih.gov Validation of the method demonstrated high recoveries, ranging from 92.00% to 106.86% in both matrices, with relative standard deviations (RSDs) below 7%. nih.gov The limits of detection (LOD) and quantification (LOQ) were established at 0.030 mg/kg and 0.10 mg/kg, respectively. nih.gov Another study described a rapid GC method using both NPD and mass spectrometric detectors, which required no sample cleanup due to the high selectivity of the detectors, achieving a determination limit of 0.10 mg/kg in grapes, must, and wine. nih.gov
The coupling of GC with tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity and sensitivity. A validated GC-MS/MS method for the simultaneous determination of Fludioxonil and Boscalid in grape and soil samples reported an LOD of 0.006 mg/kg and an LOQ of 0.02 mg/kg for both analytes. nih.gov This method demonstrated good linearity (R² > 0.99) over a calibration range of 0.005-2 μg/mL and recoveries between 82.73% and 97.67%. nih.gov High-throughput multiresidue pesticide analysis methods using GC-MS/MS have also been established, capable of analyzing over 200 pesticides, including Fludioxonil, in a single run. restek.comrestek.com
Table 1: Performance of Various Gas Chromatography (GC) Methods for Fludioxonil Analysis
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| GC-NPD | Grape, Soil | 0.030 mg/kg | 0.10 mg/kg | 92.00 - 106.86 | nih.gov |
| GC-NPD/MS | Grapes, Must, Wine | - | 0.10 mg/kg | 93 - 110 | nih.gov |
| GC-MS/MS | Grape, Soil | 0.006 mg/kg | 0.02 mg/kg | 82.73 - 97.67 | nih.gov |
| GC-MS/MS | Mealworms | - | 2.5 µg/L | 70 - 120 | mdpi.com |
| GC-MS | Water | - | - | - | mn-net.com |
Liquid Chromatography (LC) Method Development for Fludioxonil
Liquid chromatography, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is widely employed for Fludioxonil analysis, often coupled with diode-array detection (DAD) or mass spectrometry. These methods are suitable for a variety of samples, from pesticide formulations to food and environmental matrices.
A precise and rapid HPLC method with UV detection was developed for determining Fludioxonil in a commercial fungicide formulation. ukim.mk The analysis was performed on a ZORBAX Eclipse Plus C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30 v/v), achieving a run time of approximately 1.5 minutes. ukim.mk The method showed excellent linearity (R² ≥ 0.99) and recoveries ranging from 98.95% to 102.26%. ukim.mk For residue analysis in lettuce, an HPLC-DAD method was developed following a QuEChERS extraction, which yielded recoveries of 85.9% with an RSD of 2.4%. cabidigitallibrary.org
For enhanced sensitivity and specificity, LC is frequently coupled with tandem mass spectrometry (LC-MS/MS). An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for Fludioxonil residues in tomato and soil. cabidigitallibrary.org This method used an ACQUITY UPLC BEH C18 column and gradient elution, with detection in negative electrospray ionization (ESI) mode. It offered a low LOD of 0.4 µg/kg and LOQs of 1.4 µg/kg (tomato) and 1.3 µg/kg (soil). cabidigitallibrary.org Similarly, an efficient LC-MS/MS method for analyzing Fludioxonil in cherries reported an LOD of 0.005 mg/kg and an LOQ of 0.01 mg/kg, with recoveries of 81–94%. nih.gov Research on processed fruits and vegetables demonstrated a method using LC/ESI-MS/MS with a C18 column and isocratic elution, achieving recoveries of 77.1% to 96.5% at fortification levels as low as 0.002 mg/kg. researchgate.netoup.comnih.gov
Table 2: Comparison of Liquid Chromatography (LC) Methods for Fludioxonil Analysis
| Method | Matrix | Column | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Pesticide Formulation | ZORBAX Eclipse Plus C18 | - | - | 98.95 - 102.26 | ukim.mk |
| UPLC-MS/MS | Tomato, Soil | ACQUITY UPLC BEH C18 | 0.4 µg/kg | 1.3-1.4 µg/kg | 88.21 - 106.88 | cabidigitallibrary.org |
| HPLC-MS/MS | Cherries | - | 0.005 mg/kg | 0.01 mg/kg | 81 - 94 | nih.gov |
| LC/ESI-MS/MS | Processed Fruits/Veg | C18 | - | - | 77.1 - 96.5 | researchgate.netoup.comnih.gov |
| HPLC-DAD | Lettuce | - | 0.02 mg/kg | 0.05 mg/kg | 85.9 | cabidigitallibrary.org |
Electrochemical Methods for Fludioxonil Detection and Quantification
Electrochemical techniques offer a simple, rapid, and inexpensive alternative to chromatographic methods for the determination of Fludioxonil. A novel voltammetric method was developed based on the electrochemical cathodic reduction of Fludioxonil. researchgate.net
This method utilized square wave voltammetry (SWV) at a renewable silver amalgam film electrode (Hg(Ag)FE). The optimal conditions for analysis were found in a citrate-phosphate buffer at a pH of 3.7, where Fludioxonil produced a reduction peak at approximately -1.1 V versus an Ag/AgCl/KCl reference electrode. researchgate.net The method's performance was validated, demonstrating linearity over a concentration range of 2.00 × 10⁻⁶ to 2.25 × 10⁻⁵ mol L⁻¹. researchgate.net The limit of detection was determined to be 5.81 × 10⁻⁷ mol L⁻¹, with a limit of quantification of 1.94 × 10⁻⁶ mol L⁻¹. researchgate.net The procedure was successfully applied to determine Fludioxonil in spiked river water samples, and cyclic voltammetry (CV) was used to investigate the electrode reduction mechanism. researchgate.net
Coupled Techniques in Fludioxonil Analysis (e.g., GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometric detection provides unparalleled selectivity and sensitivity for Fludioxonil analysis, making it the gold standard for trace-level quantification and confirmation in complex matrices.
GC-MS/MS methods are particularly effective for comprehensive multiresidue analysis. restek.com The use of tandem mass spectrometry allows for the selective detection of analytes even in the presence of co-eluting matrix components, achieving low limits of detection, often below 10 ppb. restek.com A GC-MS/MS method for grapes and soil achieved an LOQ of 0.02 mg/kg. nih.gov Another study on mealworms used GC-MS/MS for the analysis of several pesticides including Fludioxonil, demonstrating the robustness of this coupled technique for challenging matrices. mdpi.com
LC-MS/MS is equally, if not more, prevalent for Fludioxonil analysis due to its applicability to a wide range of polar and non-polar compounds without the need for derivatization. researchgate.netresearchgate.net Methods have been developed for numerous food products, including cherries, persimmons, and processed vegetables. nih.govresearchgate.netnih.gov These methods typically employ electrospray ionization (ESI), often in negative mode, and monitor multiple reaction monitoring (MRM) transitions for definitive identification and quantification. cabidigitallibrary.orgresearchgate.net For instance, a UPLC-MS/MS method for tomato and soil achieved an LOD of 0.4 µg/kg and an LOQ of 1.3 µg/kg, highlighting the extreme sensitivity of the technique. cabidigitallibrary.org The use of a QuEChERS sample preparation procedure is common in conjunction with LC-MS/MS, providing a fast and efficient workflow for residue analysis. nih.govnih.gov
Table 3: Parameters for Coupled Chromatographic-Mass Spectrometric Techniques for Fludioxonil
| Technique | Matrix | Ionization Mode | Key Parameters | LOQ | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Grape, Soil | EI | - | 0.02 mg/kg | nih.gov |
| GC-MS/MS | Botanical Ingredients | EI | Analysis of >200 compounds | - | restek.com |
| LC-MS/MS | Tomato, Soil | ESI (-) | MRM mode | 1.3-1.4 µg/kg | cabidigitallibrary.org |
| LC-MS/MS | Cherries | ESI (-) | QuEChERS extraction | 0.01 mg/kg | nih.gov |
| LC/ESI-MS/MS | Processed Fruits | ESI (-) | Isocratic elution | - | researchgate.netoup.comnih.gov |
| LC-MS/MS | Persimmon | ESI (+) | QuEChERS extraction | - | nih.gov |
Trace Analysis and Environmental Monitoring Methodologies for Fludioxonil
Detecting trace amounts of Fludioxonil is crucial for environmental monitoring, as the compound can enter surface and groundwater through agricultural runoff and spray drift. regulations.gov Methodologies for trace analysis are designed to be highly sensitive and robust for complex environmental samples like water and soil.
A multiresidue method developed by the U.S. Geological Survey (USGS) for monitoring pesticides in filtered water and suspended sediment utilizes both LC-MS/MS and GC-MS/MS. usgs.gov This comprehensive approach can detect 183 different pesticides and degradates, with method detection limits for the various compounds ranging from 0.5 to 10.6 ng/L in water. usgs.gov Another method for analyzing 67 pesticides in groundwater samples employed solid-phase extraction (SPE) followed by GC-MS, demonstrating its suitability for routine monitoring applications. mn-net.com
Studies on the environmental fate of Fludioxonil have determined its dissipation behavior in soil and crops. In one study, the half-life of Fludioxonil was found to be 6.0-12.1 days in soil and 6.2-7.2 days in grapes. nih.gov Such studies rely on sensitive analytical methods, like the modified QuEChERS and GC-NPD method used by the researchers, which had an LOQ of 0.10 mg/kg in soil. nih.gov The development of UPLC-MS/MS methods has pushed detection limits even lower, with one method reporting an LOD of 0.4 µg/kg in soil, making it exceptionally suitable for trace analysis and environmental risk assessment. cabidigitallibrary.org
Development of Novel Sensors and Biosensors for Fludioxonil
Beyond traditional analytical techniques, research is ongoing into the development of novel sensors and biosensors for the rapid, cost-effective, and on-site detection of pesticides like Fludioxonil. researchgate.net These emerging technologies leverage biological recognition elements or novel materials to create highly sensitive detection platforms.
Fluorescence biosensors represent a promising area of development. One study noted the development of ratio-type fluorescence biosensors based on Ce³⁺-4-methylumbelliferyl phosphate (B84403) and o-phenylenediamine (B120857) for pesticide detection, mentioning Fludioxonil in the context of evaluating the efficacy of new nanopesticides. mdpi.comresearchgate.net
Functionalized gold nanoparticles (AuNPs) are also being explored as a platform for colorimetric, fluorometric, and electrochemical sensing of a wide range of analytes, including pesticides. jfda-online.com A review of these technologies listed Fludioxonil as a compound that can be detected using AuNPs-based sensors. jfda-online.com
Optical immunosensors, which combine the selectivity of immunoassays with the sensitivity of optical transducers, are another active area of research. semanticscholar.org Techniques like Optical Waveguide Light-mode Spectroscopy (OWLS) are being developed for the label-free detection of small-molecule pollutants and could be adapted for Fludioxonil. semanticscholar.org Furthermore, the inhibitory effect of pesticides on certain enzymes can be exploited for biosensor design. The observed effect of Fludioxonil on bovine liver catalase activity suggests a potential mechanism for an enzyme-based biosensor. mdpi.com While many of these sensor technologies are still in the developmental stage, they hold significant promise for future applications in environmental and food safety monitoring. researchgate.netmdpi.com
Applications of Einecs 298 785 4 in Specialized Chemical Systems
The chemical compound designated by EINECS number 298-785-4, more commonly known as Isobornyl Methacrylate (B99206) (IBOMA), is a monofunctional methacrylate monomer recognized for its unique molecular structure. nbinno.com This structure features a distinctive bridged, bicyclic "cage-like" hydrocarbon group derived from camphor. eastomat.com This bulky side group imparts a combination of rigidity, hydrophobicity, and thermal stability to the polymers it forms. nbinno.comeastomat.com Consequently, IBOMA is a versatile monomer employed in a range of specialized chemical systems to enhance the performance and properties of materials. nbinno.com
Environmental Transformation and Environmental Chemistry of Einecs 298 795 4
Transformation Pathways of EINECS 298-795-4 in Environmental Matrices
Quizalofop-P-tefuryl undergoes several transformation processes in the environment, influenced by light, biological activity, and chemical reactions in soil and water.
Biogeochemical Cycling and Transformations of this compound
Microbial activity is a primary driver in the transformation of Quizalofop-P-tefuryl in soil environments. smolecule.com The compound is systemically absorbed by plant leaves and translocated within the plant. giornatefitopatologiche.itherts.ac.uk In soil, it is subject to degradation by various microorganisms. Studies have identified bacterial strains capable of degrading Quizalofop-P-tefuryl, indicating that microbial breakdown is a significant part of its environmental fate. smolecule.com The principal transformation product in this process is the biologically active metabolite, Quizalofop acid. herts.ac.ukresearchgate.net This transformation is part of a broader biogeochemical cycle where the parent compound is broken down and its components are eventually incorporated into the soil matrix or mineralized.
A study involving a bacterial strain, Pseudomonas sp. J-2, identified an esterase enzyme, QpeH, which is capable of hydrolyzing aryloxyphenoxypropionate (AOPP) herbicides. The catalytic efficiency of this enzyme was observed in the following descending order for various AOPP herbicides: fenoxaprop-P-ethyl > quizalofop-P-tefuryl > quizalofop-P-ethyl (QPE) > haloxyfop-P-methyl > cyhalofop-butyl (B1669532) > clodinafop-propargyl. researchgate.net
Hydrolysis and Oxidation in Environmental Systems
Hydrolysis is a key chemical reaction in the degradation of Quizalofop-P-tefuryl, particularly in water and soil. smolecule.com The ester linkage in the molecule is susceptible to cleavage, leading to the formation of Quizalofop acid and tetrahydrofurfuryl alcohol. google.com This process is influenced by pH, with varying rates under different acidic or alkaline conditions. smolecule.com Studies on the effect of processing, however, have shown that the active substance exhibited no degradation under conditions representative of pasteurization and baking/brewing/boiling. semanticscholar.org
In water degradation studies, Quizalofop-P-tefuryl breaks down into several metabolites. The concentration of the parent compound decreases over time, while the concentration of its primary metabolite, Quizalofop-p, increases. researchgate.netnih.gov Other detected metabolites in water include dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA). researchgate.netresearchgate.netnih.gov
Environmental Degradation Kinetics and Mechanisms of this compound
The degradation rate of Quizalofop-P-tefuryl is dependent on the environmental matrix and conditions. In soil, it is considered to have moderate persistence, with a reported half-life of approximately 8 days. smolecule.com EU dossier information suggests that the substance degrades rapidly in aerobic soils, forming the acid metabolite. herts.ac.uk
In aquatic environments, its persistence is variable. Degradation studies in water have reported dissipation times (DT50) ranging from 10 to 70 days, classifying it as medium-to-high in terms of persistence in this matrix. researchgate.netnih.gov The degradation mechanism primarily involves the hydrolytic cleavage of the ester bond, followed by further breakdown of the resulting acid metabolite.
Table 1: Environmental Degradation Kinetics of Quizalofop-P-tefuryl
| Environmental Matrix | Degradation Half-Life (DT50) | Key Findings | Source(s) |
|---|---|---|---|
| Soil | ~8 days | Moderate persistence. | smolecule.com |
| Aerobic Soil | Rapid | Degrades to Quizalofop acid. | herts.ac.uk |
| Water | 10 - 70 days | Medium-to-high persistence. | researchgate.netnih.gov |
Interaction of this compound with Environmental Components (e.g., minerals, organic matter)
The behavior of Quizalofop-P-tefuryl in the environment is influenced by its interaction with various components. Soil composition, including clay and organic matter content, as well as moisture levels, can affect its adsorption, mobility, and degradation rate. smolecule.com The binding of the herbicide to soil particles can reduce its bioavailability for microbial degradation and plant uptake, potentially increasing its persistence. Conversely, dissolved organic matter in aquatic systems may facilitate its transport.
Advanced Remediation Strategies for this compound Contamination
Research into remediation strategies for Quizalofop-P-tefuryl contamination has focused on enhancing its natural degradation processes, particularly through bioremediation.
The isolation of bacterial strains that can utilize the herbicide as a carbon source offers a promising avenue for cleaning up contaminated sites. smolecule.com For instance, a highly effective Pseudomonas sp. strain (J-2) was isolated from activated sludge and shown to degrade Quizalofop-P-ethyl, a closely related compound, by hydrolyzing it to Quizalofop acid. researchgate.net
Another innovative approach involves the use of enzyme-based remediation. An esterase, QpeH, purified from bacteria, has been embedded into zeolitic imidazolate frameworks (ZIFs), a type of metal-organic framework (MOF). researchgate.net These nanobiocatalysts have shown excellent stability, reusability, and high efficiency in degrading herbicide pollution in soil, offering a low-cost and effective remediation technology. researchgate.net The use of these composites was also found to help in the recovery of the soil's bacterial community. researchgate.net
Regulatory Science and Policy Implications in Relation to Einecs 298 795 4 Research
Scientific Basis for Regulatory Assessments of Novel Chemical Compounds
The regulatory assessment of a new chemical compound such as Isotianil is built upon a comprehensive evaluation of its toxicological profile and potential for human exposure. International scientific principles for risk assessment guide this process, which involves a thorough review of a wide range of data. federalregister.gov For Isotianil, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have evaluated extensive data packages submitted by the manufacturer. apvma.gov.aufederalregister.gov
The toxicological database for Isotianil includes studies on its pharmacokinetic properties, acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. apvma.gov.auregulations.govresearchgate.net Key findings from these studies form the scientific basis for its regulatory approval and the establishment of safe exposure levels.
Key Toxicological Endpoints for Isotianil:
| Endpoint | Finding | Regulatory Implication |
| Mode of Action | Induces systemic acquired resistance in plants; does not have a known toxicological mode of action in mammals. sumitomo-chem.co.jpregulations.gov | Helps in understanding its specificity and potential for off-target effects. |
| Acute Toxicity | Low acute oral, dermal, and inhalation toxicity. researchgate.net | Informs handling precautions and immediate safety measures. |
| Chronic Toxicity | The primary target organ is the liver in most species, and the forestomach in rats. federalregister.govregulations.gov | Used to establish the No-Observed-Adverse-Effect-Level (NOAEL) for long-term exposure. |
| Genotoxicity | Not found to be genotoxic in a battery of in vitro and in vivo assays. apvma.gov.au | Reduces concerns about its potential to cause genetic mutations. |
| Carcinogenicity | Classified as "Not Likely to be Carcinogenic to Humans." regulations.gov | Informs the long-term risk assessment for cancer. |
| Reproductive and Developmental Toxicity | No reproductive or teratogenic effects observed at relevant doses. researchgate.net | Crucial for assessing risks to sensitive populations, including pregnant women and children. |
Based on these data, regulatory agencies establish health-based guidance values such as the Acceptable Daily Intake (ADI). For Isotianil, an ADI has been established based on the NOAEL from a 2-generation rat study, with an uncertainty factor applied to ensure a margin of safety for all population subgroups. researchgate.net The scientific assessment also considers the metabolic profile of the compound, identifying the residues of concern for tolerance enforcement in food commodities. regulations.gov
Methodological Advancements in Chemical Hazard and Risk Assessment Research
The field of chemical risk assessment is continually evolving, with a move towards more mechanism-based and predictive approaches. While the regulatory assessment of Isotianil has largely relied on traditional toxicological studies, there is a growing emphasis on incorporating new approach methodologies (NAMs) to enhance the efficiency and accuracy of hazard and risk assessment. altex.orgd-nb.infonih.gov
Emerging Methodologies in Chemical Risk Assessment:
In Silico Models: Computational toxicology, including (Quantitative) Structure-Activity Relationship ((Q)SAR) models, can predict the toxicological properties of a chemical based on its structure. intertek.comnih.govatlantis-press.commdpi.com These models are increasingly used in the early stages of chemical development to screen for potential hazards and can supplement traditional testing by providing mechanistic insights. nih.gov
'Omics' Technologies: High-throughput screening methods such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by a chemical exposure. oecd.orgnih.govnih.goved.ac.ukopenrepository.com This information can help to identify a chemical's mode of action, support the grouping of chemicals for read-across, and derive points of departure for risk assessment. oecd.orgnih.gov The OECD has updated several of its test guidelines to allow for the collection of tissue samples for 'omics' analysis. lynxee.consulting
Integrated Testing Strategies (ITS): ITS, also known as Integrated Approaches to Testing and Assessment (IATA), combine data from multiple sources, including in silico models, in vitro assays, and targeted in vivo studies, to make a safety decision. altex.orgd-nb.infonih.govaltex.org This approach aims to provide a more holistic and human-relevant assessment while reducing reliance on animal testing. d-nb.info
While the direct application of these advanced methodologies to the regulatory assessment of Isotianil is not extensively documented in the public domain, they represent the future direction of chemical risk assessment. The policy implications of these advancements include the need for regulatory agencies to develop frameworks for the validation and acceptance of data from NAMs and to train risk assessors in the use of these new tools.
Development and Application of Alternative Testing Strategies in Chemical Research
A significant driver in the evolution of regulatory science is the ethical and scientific imperative to reduce, refine, and replace the use of animals in toxicity testing (the 3Rs). scielo.brscielo.brnih.gov This has led to the development and validation of a wide range of alternative testing strategies.
Examples of Alternative Testing Methods:
| Toxicity Endpoint | Alternative Method(s) | Description |
| Skin Irritation/Corrosion | Reconstructed human epidermis (RhE) models (e.g., OECD TG 431, 439). ufba.br | In vitro tests using human-derived skin cells to predict skin irritation and corrosion potential. |
| Eye Irritation/Serious Eye Damage | Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437). scielo.br | An ex vivo method using bovine corneas to assess the potential for eye damage. |
| Skin Sensitization | Defined Approaches on Skin Sensitisation (e.g., OECD TG 497). lynxee.consulting | In vitro and in chemico methods that assess key events in the skin sensitization pathway. |
| Phototoxicity | In vitro 3T3 NRU phototoxicity test (OECD TG 432). scielo.br | A cell-based assay to identify the phototoxic potential of a chemical. |
The regulatory submissions for Isotianil included a battery of in vitro genotoxicity studies, which is a well-established application of alternative methods. apvma.gov.au For more complex endpoints like reproductive and developmental toxicity, while fully validated replacement methods are not yet available, in vitro and in silico approaches are being developed and used for screening and prioritization. scielo.br
The policy implications of these developments are significant. Regulatory frameworks, such as the EPA's Strategic Plan to Promote the Development and Implementation of Alternative Test Methods, are being established to facilitate the incorporation of NAMs into regulatory decision-making. epa.gov This includes creating lists of accepted alternative methods and providing guidance to industry on their use. epa.gov
International Harmonization of Chemical Research and Data Sharing Protocols
The global nature of the chemical market, including for pesticides like Isotianil, necessitates the international harmonization of regulatory requirements and data sharing to ensure consistent safety standards and facilitate trade. biobide.com Isotianil is registered for use in numerous countries across Asia and Latin America, highlighting the importance of harmonized regulatory approaches. apvma.gov.au
Several international bodies are actively involved in promoting harmonization:
Organisation for Economic Co-operation and Development (OECD): The OECD develops internationally recognized Test Guidelines for the safety testing of chemicals. biotecnologiebt.itoecd.org Data generated according to these guidelines are subject to the principle of Mutual Acceptance of Data (MAD), which requires OECD member countries and adhering non-member countries to accept the data for assessment, thereby reducing the need for duplicative testing. epa.gov The OECD also provides a forum for regulators to collaborate on the assessment of chemicals and to harmonize data requirements and risk assessment methodologies. epa.gov
Codex Alimentarius Commission: This joint FAO/WHO body sets international food standards, including Maximum Residue Limits (MRLs) for pesticides in food. epa.gov Harmonized MRLs are crucial for protecting consumer health and ensuring fair practices in the international food trade. epa.gov
Data sharing is a key component of these harmonization efforts. Regulatory agencies are increasingly collaborating and sharing work to make the registration process more efficient. epa.gov For example, the US-Canada Regulatory Cooperation Council has developed harmonized templates for product chemistry data submissions. epa.gov Furthermore, initiatives are underway to create global repositories of publicly available chemical data to support risk assessment and capacity building in countries with developing regulatory systems. oecd.org
The registration of Isotianil in multiple jurisdictions suggests that data generated in one country has been used to support registrations in others, reflecting the principles of international harmonization and data sharing. The ongoing efforts to further harmonize regulatory requirements and data protocols will continue to be a key policy area, impacting the development and availability of new chemical technologies like Isotianil.
Future Directions and Emerging Research Avenues for Einecs 298 795 4
Unexplored Synthetic Pathways and Derivatization Opportunities
The synthesis of alkyl phosphate (B84403) amine salts typically involves the reaction of a phosphorylating agent like phosphorus pentoxide with alcohols, followed by neutralization with an amine. google.comepo.org For EINECS 298-795-4, this involves octadecyl and tetradecyl alcohols and triethanolamine (B1662121). Future research could explore more controlled, efficient, and sustainable synthetic methodologies.
Unexplored Synthetic Pathways:
Enzymatic Synthesis: Biocatalytic routes using lipases or phosphatases could offer higher selectivity and milder reaction conditions, reducing byproduct formation and environmental impact.
Solvent-Free Synthesis: Building on methods used for other long-chain organophosphorus compounds, reactive milling or other mechanochemical techniques could provide a green, solvent-free pathway to the target compound and its derivatives. mdpi.com
Controlled Phosphorylation: Advanced phosphorylating agents beyond phosphorus pentoxide could allow for more precise control over the ratio of mono- to di-alkyl phosphate esters, which significantly influences surface activity and application performance. researchgate.net
Derivatization Opportunities: The true potential of this compound lies in its derivatization. The core structure—long alkyl chains, a phosphate head, and an amine counter-ion—offers multiple sites for modification.
Phosphate Core Modification: Replacing the phosphate ester with a thiophosphate could enhance performance in lubricant applications due to different surface interactions. mdpi.com
Alkyl Chain Functionalization: Introducing functional groups (e.g., hydroxyl, ether, or polymerizable moieties like methacrylates) onto the octadecyl or tetradecyl chains could create reactive surfactants for polymerization or for grafting onto surfaces. researchgate.net
Amine Component Variation: Replacing triethanolamine with other primary, secondary, or tertiary amines, including polyamines or aromatic amines, could systematically tune the compound's properties, such as thermal stability, water solubility, and corrosion inhibition. google.comunpchemicals.com A patent for lubricant applications, for instance, describes reacting phosphate esters with a wide variety of hydrocarbyl amines. wipo.int
A summary of potential derivatization strategies is presented below.
| Modification Site | Potential Reagent/Method | Anticipated Property Change | Potential Application |
| Phosphate Core | Thiophosphorylating agents | Enhanced tribological performance, altered metal surface reactivity. mdpi.com | High-performance lubricants, extreme pressure additives. |
| Alkyl Chains | Introduction of methacrylates | Polymerizability, covalent surface attachment. researchgate.net | Polymerizable surfactants, functional coatings. |
| Amine Component | Hindered or aromatic amines | Improved thermal stability, modified solubility. google.com | High-temperature functional fluids, specialized lubricants. |
| Overall Structure | Self-assembly on substrates | Formation of ordered monolayers. acs.org | Advanced functional surfaces, corrosion-resistant coatings. |
Advanced Mechanistic Investigations and Computational Studies
A deeper understanding of the molecular interactions governing the behavior of this compound is crucial for designing next-generation materials. The non-covalent, specific interaction between phosphate and amine groups is a key area for investigation. rsc.orgresearchgate.net
Mechanistic Investigations:
Phosphoryl Group Transfer: Detailed kinetic studies on the reactions of this compound with various nucleophiles can elucidate its reactivity and stability. The mechanism of such reactions is known to be highly dependent on the substrate and solvent, transitioning between associative and dissociative pathways. frontiersin.org
Surface Film Formation: In lubricant applications, alkyl phosphates form protective tribofilms on metal surfaces. mdpi.com Advanced surface science techniques (e.g., XPS, AFM) could be used to investigate the in-situ formation, structure, and durability of films generated by this compound, clarifying the role of both the alkyl chains and the triethanolamine component.
Computational Studies:
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of this compound in bulk solution and at interfaces. This can predict the formation of micelles or other aggregates and explain how the long, asymmetric alkyl chains influence packing and surface tension. researchgate.net
Density Functional Theory (DFT): DFT calculations can provide insight into the amine-phosphate salt bridge, including proton transfer dynamics and the strength of hydrogen bonding. rsc.org Such studies can also model the adsorption energy and geometry of the molecule on various material surfaces (e.g., metal oxides), which is critical for applications in coatings and advanced materials. acs.orgmdpi.com Computational analysis has been used to assess the structural changes induced by phosphate alkylation in complex systems like DNA, demonstrating the power of these methods. nih.gov
Novel Applications in Sustainable Chemistry and Advanced Materials
The inherent properties of this compound make it a candidate for several emerging applications, particularly in areas focused on sustainability and high-performance materials.
Sustainable Chemistry:
Biodegradable Lubricants: The ester and salt linkages in the molecule suggest potential for biodegradability. Research could focus on designing lubricants based on this compound that offer high performance while minimizing environmental persistence.
Water-Based Systems: The amphiphilic nature of the salt could be exploited in water-based lubricant or hydraulic fluid formulations, reducing the reliance on hydrocarbon-based oils. unpchemicals.com
Green Corrosion Inhibitors: Amine phosphate salts are effective corrosion inhibitors. unpchemicals.com Future work could optimize the structure for use in water treatment or cooling systems, replacing more toxic conventional inhibitors.
Advanced Materials:
Self-Assembled Monolayers (SAMs): Long-chain alkyl phosphates are known to form dense, ordered SAMs on metal oxide surfaces like titanium oxide and aluminum oxide. acs.orgresearchgate.net Research could explore the use of this compound to create functional surfaces with tailored wettability, adhesion, or biocompatibility. The length of the alkyl chains is a critical factor, with longer chains (over 15 carbons) generally leading to more ordered and crystalline films. acs.org
Functional Nanoparticle Coatings: The compound can act as a capping agent to stabilize nanoparticles in non-polar solvents or to functionalize their surfaces. This could be applied to create dispersible pigments, catalysts, or drug delivery vectors. Solvent-free reactive milling techniques have been shown to functionalize titania particles with long-chain phosphonic acids, a similar class of compounds. mdpi.com
Phase Change Materials (PCMs): The long octadecyl and tetradecyl chains suggest that the material may have potential as an organic PCM for thermal energy storage, an area where long-chain hydrocarbons are widely used.
Interdisciplinary Research Integrating this compound
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to unlock its full potential.
| Collaborating Field | Research Focus | Potential Outcome |
| Materials Science & Surface Chemistry | Investigating the formation of SAMs and functional coatings on various substrates. mdpi.comacs.org | Development of smart surfaces with tunable properties (e.g., hydrophobic, anti-icing, anti-fouling). |
| Tribology & Mechanical Engineering | Correlating molecular structure with anti-wear and friction-reducing performance in lubricant formulations. google.commdpi.com | Design of next-generation, energy-efficient lubricants for automotive and industrial applications. |
| Computational Chemistry & Data Science | Building predictive models for properties based on variations in alkyl chain length, branching, and amine structure. nih.govresearchgate.net | Accelerated discovery of new alkyl phosphate amine salts with optimized, application-specific properties. |
| Biomaterials Science & Biochemistry | Exploring the use of the compound's self-assembly properties to create biomimetic structures or biocompatible coatings on medical implants. | Novel materials for tissue engineering or improved medical devices. |
| Analytical Chemistry | Developing advanced methods for the separation and characterization of complex alkyl phosphate mixtures and their derivatives in industrial and environmental samples. rsc.orgnih.gov | Improved quality control and environmental monitoring. |
Challenges and Opportunities in this compound Research
The path forward for research on this compound is not without its challenges, but these are intrinsically linked to significant opportunities.
Challenges:
Product Heterogeneity: The synthesis from mixed long-chain alcohols and the potential for forming mono-, di-, and pyrophosphate species create a complex product mixture that is challenging to characterize and may exhibit variable performance. google.comresearchgate.net
Complex Intermolecular Forces: The combination of ionic bonding, hydrogen bonding, and van der Waals interactions makes it difficult to fully predict the compound's bulk properties and phase behavior.
Analytical Complexity: The low volatility and surfactant-like nature of the compound complicate analysis by techniques like gas chromatography, often requiring derivatization to trimethylsilane (B1584522) esters for accurate quantification. rsc.orgresearchgate.net
Environmental Profile: As a phosphorus-containing organic compound, its long-term environmental fate, biodegradability, and potential contribution to eutrophication require thorough investigation.
Opportunities:
Structural Tunability: The primary opportunity lies in the immense structural diversity achievable through derivatization. The ability to independently modify the alkyl chains, the phosphate group, and the amine counter-ion allows for the fine-tuning of physicochemical properties for specific applications.
Multifunctionality: The compound is inherently multifunctional, capable of acting as a surfactant, lubricant additive, corrosion inhibitor, and antistatic agent. unpchemicals.comresearchgate.net Research can focus on developing single-component additives that fulfill multiple roles in a formulation.
High-Value Applications: While used in lubricants, there is a significant opportunity to move into higher-value areas like advanced coatings, functional materials, and biomaterials, where its self-assembly and surface modification capabilities can be fully realized.
Fundamental Science: The specific and consequential interaction between amines and phosphates is ubiquitous in biology and chemistry. rsc.org Using this compound as a model system offers a chance to deepen the fundamental understanding of these crucial non-covalent interactions.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying Einecs 298-795-4?
- Methodological Answer : Begin with a literature review to identify synthesis routes (e.g., catalytic pathways, solvent-based reactions). Validate protocols using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC) to confirm purity (>95% recommended). Document procedural details, including reaction conditions (temperature, pH, time) and purification steps (recrystallization, distillation), adhering to reproducibility standards outlined in chemistry journal guidelines .
Q. How can researchers characterize the physicochemical stability of this compound under standard laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, heat, humidity). Use thermal analysis (DSC/TGA) to assess decomposition thresholds and spectroscopic monitoring (UV-Vis, FTIR) to detect structural changes. Compare results against established stability criteria, ensuring alignment with OECD or ICH guidelines for chemical stability testing .
Q. What are the best practices for validating the identity of this compound in mixed matrices?
- Methodological Answer : Employ hyphenated techniques (e.g., LC-MS, GC-MS) to isolate and identify the compound in complex mixtures. Cross-reference spectral data with certified reference materials (CRMs) and publish retention indices in peer-reviewed databases. Include detailed calibration curves and limit-of-detection (LOD) calculations in supplementary materials .
Advanced Research Questions
Q. How to design a mechanistic study to resolve conflicting reports on this compound’s catalytic behavior in heterogeneous systems?
- Methodological Answer : Implement a factorial design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use in-situ spectroscopic methods (Raman, XAFS) to monitor intermediate species. Perform kinetic modeling (e.g., Arrhenius analysis) and compare results with computational simulations (DFT, MD) to reconcile discrepancies. Publish raw datasets and code for transparency .
Q. What statistical approaches are recommended to address contradictions in toxicity data for this compound across cell-based assays?
- Methodological Answer : Apply meta-analysis to aggregate existing data, accounting for variability in experimental conditions (cell lines, exposure durations). Use ANOVA or Bayesian hierarchical models to identify confounding factors. Validate findings with orthogonal assays (e.g., zebrafish embryo toxicity tests) and report confidence intervals in toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
